![molecular formula C48H86N4O34 B12502272 5-[[2-[2-(2-Aminoethylamino)ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12502272.png)
5-[[2-[2-(2-Aminoethylamino)ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
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Overview
Description
6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy- is a complex organic compound with a unique structure that includes multiple aminoethyl groups. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy- typically involves the reaction of 2-(2-aminoethylamino)ethanol with other reagents under controlled conditions. One common method involves the use of hydrogen peroxide and nickel hydroxide as catalysts. The reaction is carried out in an aqueous medium at a temperature of around 50°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which 6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy- exerts its effects involves its ability to form stable complexes with metal ions. This property makes it useful in catalysis and as a chelating agent. The compound’s multiple amino groups allow it to interact with various molecular targets, facilitating reactions and processes in both biological and industrial contexts .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Another compound with similar aminoethyl groups, used in bioconjugate synthesis.
Tri(2-aminoethyl)amine: Known for its use as a chelating agent and in the synthesis of polymers.
Uniqueness
What sets 6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy- apart is its ability to form highly stable complexes with metal ions, making it particularly valuable in catalysis and industrial applications. Its structure also allows for a wide range of chemical modifications, enhancing its versatility in research and industrial processes .
Biological Activity
The compound 5-[[2-[2-(2-Aminoethylamino)ethylamino]ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol is a highly complex organic compound with potential applications in medicinal chemistry and materials science due to its intricate structure and multiple functional groups. This article delves into the biological activity of this compound by reviewing relevant research findings and case studies.
Structural Features
The compound features:
- Multiple aminoethyl groups that enhance its reactivity.
- A significant number of hydroxymethyl functionalities which contribute to its solubility and potential for bioconjugation.
- A complex polycyclic structure that may influence its biological interactions.
Molecular Characteristics
- Molecular Formula : C₈₆H₁₃₈N₈O₄₁
- Molecular Weight : 1263.2 g/mol
Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tri(2-aminoethyl)amine | C₆H₁₈N₄ | Known for chelating properties; simpler structure |
Mono-(6-Tetraethylenepentamine-6-deoxy)-beta-cyclodextrin | C₅₀H₉₁N₅O₃₄ | Used in drug delivery; more cyclic structure but similar functionalities |
The extensive network of hydroxymethyl and amino groups in the target compound provides enhanced reactivity compared to simpler compounds.
Research indicates that compounds with similar structures exhibit various biological activities:
- Antiproliferative Effects : Some derivatives have shown marked antiproliferative effects in mammalian cells by inhibiting topoisomerase II activity . This mechanism may also be relevant for the target compound due to its structural similarities.
- Chelation Properties : The presence of multiple amino groups suggests potential chelation abilities with metal ions which can influence biological pathways.
Case Studies
- Topoisomerase Inhibition : A study on hydroxymethyl derivatives indicated that certain compounds inhibited topoisomerase II effectively when activated by UVA light . This suggests a potential for the target compound to be explored for similar applications in cancer therapy.
- Bioconjugation Applications : The hydroxymethyl groups offer opportunities for bioconjugation with biomolecules such as proteins or nucleic acids. This could enhance targeted delivery systems in drug development.
- Photochemical Activity : Investigations into benzopsoralens have shown that compounds with hydroxymethyl groups can induce cellular responses upon UVA activation . This property could be leveraged in phototherapy applications.
Interaction Studies
Understanding the interactions of the target compound within biological systems is crucial:
- Cellular Uptake : The hydrophilic nature due to hydroxymethyl groups may facilitate cellular uptake.
- Metal Ion Complexation : The ability to form stable complexes with metal ions could affect enzymatic activities or cellular signaling pathways.
Potential Applications
The unique properties of this compound lend themselves to various applications:
- Medicinal Chemistry : As a potential drug candidate due to its antiproliferative properties.
- Materials Science : In the development of new materials with specific biological functionalities.
Properties
Molecular Formula |
C48H86N4O34 |
---|---|
Molecular Weight |
1263.2 g/mol |
IUPAC Name |
5-[[2-[2-(2-aminoethylamino)ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C48H86N4O34/c49-1-2-50-3-4-51-5-6-52-7-14-35-21(59)28(66)42(73-14)81-36-15(8-53)75-44(30(68)23(36)61)83-38-17(10-55)77-46(32(70)25(38)63)85-40-19(12-57)79-48(34(72)27(40)65)86-41-20(13-58)78-47(33(71)26(41)64)84-39-18(11-56)76-45(31(69)24(39)62)82-37-16(9-54)74-43(80-35)29(67)22(37)60/h14-48,50-72H,1-13,49H2 |
InChI Key |
HROGENJBMJHDFH-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Origin of Product |
United States |
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